ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate
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Description
Ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a dihydropyrimidine core, which is known for its diverse pharmacological properties.
Antioxidant Activity : Research indicates that compounds with dihydropyrimidine structures often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition : this compound has been studied for its ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses. Inhibition of MPO can lead to reduced inflammation and may provide therapeutic benefits in conditions such as cardiovascular diseases and autoimmune disorders .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Studies
- MPO Inhibition Study : A study evaluated the compound's effectiveness as an MPO inhibitor. It demonstrated robust inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antitumor Activity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited selective cytotoxicity against several tumor types, highlighting its potential as an antitumor agent .
- Antimicrobial Testing : The compound was tested against common pathogens such as Staphylococcus aureus. The results showed promising antimicrobial activity, indicating its potential use in treating bacterial infections .
Properties
IUPAC Name |
ethyl 4-[[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-30-22(28)16-4-8-17(9-5-16)24-20(26)13-25-14-23-19(12-21(25)27)15-6-10-18(29-2)11-7-15/h4-12,14H,3,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIKQCFIPZGNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.